molecular formula C9H10N4O B2636607 (E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine CAS No. 916752-27-7

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine

Cat. No. B2636607
M. Wt: 190.206
InChI Key: XQEAHDXBXWODTD-YRNVUSSQSA-N
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Description

The compound is a derivative of benzotriazole, which is a class of versatile compounds with a wide range of applications . Benzotriazoles have been used in various fields such as material science, organic synthesis, and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. In one study, the structures of homoleptic complexes were solved by X-ray diffraction . The homoleptic complexes adopted distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ligands .


Chemical Reactions Analysis

Benzotriazole derivatives have been shown to exhibit reversible M(II)/M(III) processes . These oxidation processes are cathodically shifted relative to those of related hexatriazole donor-based complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can vary widely. For example, some complexes show prominent UV-visible absorption bands between 350 and 450 nm .

Safety And Hazards

The safety and hazards associated with benzotriazole derivatives would depend on the specific compound and its intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Benzotriazole derivatives are a promising area of research with potential applications in various fields. Future research could focus on exploring their coordination chemistry, synthesizing new derivatives, and investigating their potential applications .

properties

IUPAC Name

(NE)-N-[1-(benzotriazol-1-yl)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7(11-14)6-13-9-5-3-2-4-8(9)10-12-13/h2-5,14H,6H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEAHDXBXWODTD-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine

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